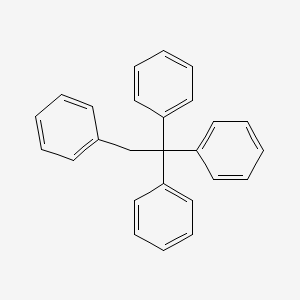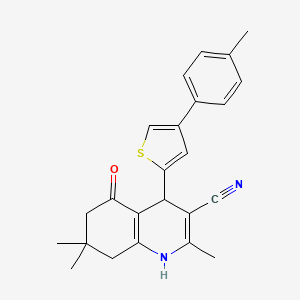
2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the class of polyhydroquinolines. These compounds are known for their diverse biological activities and are often used as scaffolds in pharmaceutical research. The presence of multiple functional groups, including a thiophene ring and a nitrile group, makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multicomponent reaction known as the Hantzsch condensation. This reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is usually carried out under solvent-free conditions at elevated temperatures (around 100°C) using a catalyst such as aluminized polyborate .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvent-free conditions also makes the process more sustainable.
化学反応の分析
Types of Reactions
2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antitumor properties.
Medicine: Investigated for its potential use in drug development, particularly as a calcium channel blocker.
Industry: Used in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with various molecular targets. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can help in reducing blood pressure and alleviating conditions like angina . The compound’s structure allows it to fit into the binding sites of these channels, blocking their activity.
類似化合物との比較
Similar Compounds
- Nifedipine
- Nicardipine
- Amlodipine
- Felodipine
Comparison
Compared to these similar compounds, 2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a unique structure that includes a thiophene ring and a nitrile group. This unique structure may contribute to its distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
特性
CAS番号 |
853311-32-7 |
|---|---|
分子式 |
C24H24N2OS |
分子量 |
388.5 g/mol |
IUPAC名 |
2,7,7-trimethyl-4-[4-(4-methylphenyl)thiophen-2-yl]-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24N2OS/c1-14-5-7-16(8-6-14)17-9-21(28-13-17)22-18(12-25)15(2)26-19-10-24(3,4)11-20(27)23(19)22/h5-9,13,22,26H,10-11H2,1-4H3 |
InChIキー |
WFYQWGWKZGBWDM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2)C3C(=C(NC4=C3C(=O)CC(C4)(C)C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


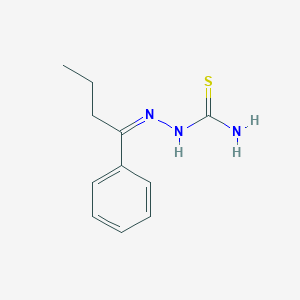
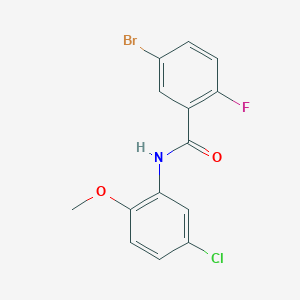
![2-[(Diphenylmethyl)carbamoyl]benzoic acid](/img/structure/B11945087.png)
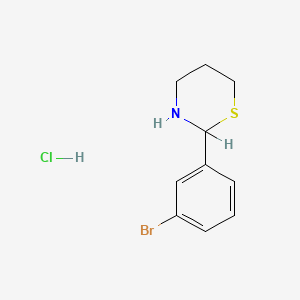
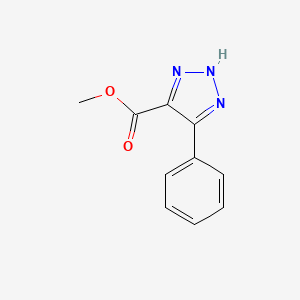
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11945097.png)

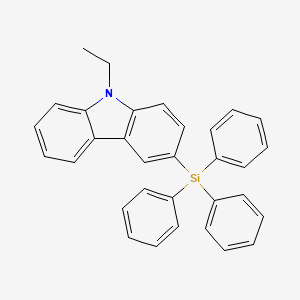

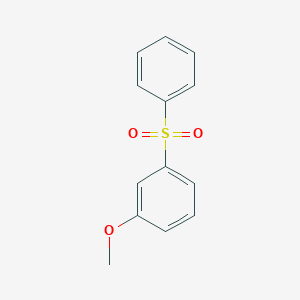


![Ethyl 7-(4-chlorobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate](/img/structure/B11945127.png)
